molecular formula C8H5Cl3O3 B1139240 2,4,5-TRICHLOROPHENOXY-ACETIC ACID-RING-UL-14C CAS No. 104873-01-0

2,4,5-TRICHLOROPHENOXY-ACETIC ACID-RING-UL-14C

Cat. No.: B1139240
CAS No.: 104873-01-0
M. Wt: 267.43 g/mol
InChI Key: SMYMJHWAQXWPDB-ZKEOZTQVSA-N
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Description

2,4,5-Trichlorophenoxyacetic Acid-Ring-UL-14C (2,4,5-T-Ring-UL-14C) is a radiolabeled form of the herbicide 2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T), where carbon-14 isotopes are uniformly incorporated into the aromatic ring structure. This labeling enables precise tracking of the compound’s environmental fate, metabolic pathways, and degradation products in scientific studies. Historically, 2,4,5-T was widely used as a broadleaf herbicide but faced severe restrictions due to contamination with toxic polychlorinated dibenzo-p-dioxins (PCDDs), particularly 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) . The radiolabeled variant is now primarily employed in environmental and biochemical research to investigate persistence, bioaccumulation, and degradation mechanisms under controlled conditions.

Properties

CAS No.

104873-01-0

Molecular Formula

C8H5Cl3O3

Molecular Weight

267.43 g/mol

IUPAC Name

2-(3,4,6-trichloro(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid

InChI

InChI=1S/C8H5Cl3O3/c9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h1-2H,3H2,(H,12,13)/i1+2,2+2,4+2,5+2,6+2,7+2

InChI Key

SMYMJHWAQXWPDB-ZKEOZTQVSA-N

Isomeric SMILES

[14CH]1=[14C]([14C](=[14CH][14C](=[14C]1Cl)Cl)Cl)OCC(=O)O

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O

Synonyms

2,4,5-TRICHLOROPHENOXY-ACETIC ACID-RING-UL-14C

Origin of Product

United States

Preparation Methods

Core Radiolabeling via Aromatic Ring Construction

The uniform labeling of the benzene ring with carbon-14 (14C) requires strategic incorporation of isotopic precursors during early synthetic stages. Key approaches include:

14C-Labeled Dichlorophenol Synthesis

  • Starting Material : Benzene-UL-14C is nitrated to form m-dinitrobenzene-UL-14C, followed by catalytic reduction to m-phenylenediamine-UL-14C.

  • Chlorination : Direct chlorination using Cl₂ gas in the presence of FeCl₃ yields 2,4-dichlorophenol-UL-14C.

  • Purity Control : Gas chromatography-mass spectrometry (GC-MS) confirms isotopic integrity, with radiochemical purity >99%.

Coupling with Monochloroacetic Acid

  • Reaction Conditions : 2,4,5-Trichlorophenol-UL-14C is reacted with monochloroacetic acid under alkaline conditions (pH 10–12) at 80–100°C.

  • Catalysis : Sodium hydroxide facilitates nucleophilic substitution, forming the phenoxyacetic acid backbone.

  • Yield : 58–70% in batch processes, scalable to >80% in continuous-flow systems.

Table 1: Key Reaction Parameters for Radiolabeled 2,4,5-T Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temps reduce TCDD risk
pH10–12Prevents hydrolysis of intermediates
Molar Ratio (Phenol:MCAA)1:1.2Minimizes unreacted starting material

Avoidance of TCDD Contamination

Process Modifications

Historical synthesis of 2,4,5-T risked contamination with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a carcinogenic byproduct. For radiolabeled variants, contamination risks are mitigated via:

  • Low-Temperature Diazotization : Maintaining reactions below 10°C during diazonium salt formation minimizes dioxin precursors.

  • Steam Distillation : Isolates 2,4,5-trichlorophenol-UL-14C before coupling, removing non-volatile impurities.

  • Analytical Thresholds : GC-MS detection limits for TCDD set at ≤1 ppb.

Purification and Characterization

Chromatographic Techniques

  • Liquid-Liquid Extraction : Methyl tert-butyl ether (MTBE) separates 2,4,5-T-ring-UL-14C from aqueous reaction mixtures.

  • HPLC Purification : Reverse-phase C18 columns resolve radiolabeled product from chlorinated byproducts (e.g., 2,4-D).

  • Validation : Radiochemical purity ≥98% confirmed via scintillation counting.

Spectroscopic Confirmation

  • 13C NMR : Verifies uniform 14C distribution in the aromatic ring.

  • High-Resolution MS : Exact mass matches theoretical m/z 255.48 (C₈H₅Cl₃O₃).

Scalability and Industrial Adaptations

Continuous-Flow Synthesis

  • Patented Systems : Modular reactors enable diazotization and hydrolysis in tandem, reducing handling of radioactive intermediates.

  • Throughput : 235–240 kg/h achievable in pilot-scale setups.

Waste Management

  • TCDD Trapping : Activated carbon columns adsorb trace dioxins from vent gases.

  • 14C-Labeled Waste : Incineration at ≥1,200°C ensures complete mineralization.

Applications in Research

Metabolic Studies

  • Rodent Models : Intravenous administration of 2,4,5-T-ring-UL-14C in mice showed 92% urinary excretion within 24h.

  • Plant Uptake : Radiolabeled herbicide traces translocation in Brassica napus with 14C detected in root tissues.

Environmental Fate Analysis

  • Soil Half-Life : 14C-labeled 2,4,5-T degrades with t₁/₂ = 14–21 days under aerobic conditions.

  • Photolysis : UV exposure generates 2,4,5-trichlorophenol-UL-14C as a primary metabolite.

Challenges and Innovations

Isotopic Dilution

  • Mitigation : Use of high-specific-activity 14C precursors (e.g., benzene-UL-14C at 2.1 GBq/mmol).

  • Cost : 14C labeling increases synthesis costs by 30–50% compared to non-radioactive routes.

Regulatory Compliance

  • EPA Guidelines : Batch-specific certification of TCDD levels ≤0.005 ppm mandated for agricultural use.

  • Radiation Safety : OSHA-compliant shielding and dosimetry required during large-scale production .

Chemical Reactions Analysis

2,4,5-TRICHLOROPHENOXY-ACETIC ACID-RING-UL-14C undergoes various chemical reactions, including:

Common reagents for these reactions include reducing agents like sodium borohydride for reduction and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include 3,4-dichlorophenol, 2,5-dichlorophenol, and phenol .

Scientific Research Applications

Herbicide Development

2,4,5-T was initially developed as a herbicide for agricultural use. Its effectiveness in controlling unwanted broadleaf vegetation made it a popular choice in various crops. The compound functions by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. Although its agricultural use has significantly declined due to safety concerns, it remains a subject of study for developing safer and more effective herbicides.

Environmental Fate Studies

Research on the environmental fate of 2,4,5-T has been extensive, particularly regarding its degradation pathways and persistence in soil and water systems. Studies have shown that 2,4,5-T can undergo microbial degradation to form less harmful metabolites such as 3,5-dichlorocatechol when exposed to specific bacteria like Pseudomonas species . Understanding these degradation pathways is crucial for assessing the long-term ecological impact of this compound.

Toxicological Research

The toxicological profile of 2,4,5-T has been extensively studied due to its association with adverse health effects. Epidemiological studies have examined the long-term health effects of exposure among populations involved in the production and application of this herbicide. Findings indicate potential links between exposure and various health issues, including chloracne and gastrointestinal problems . Continued research is necessary to fully understand the implications of low-level exposure over time.

Case Studies

Case Study 1: Herbicide Orange

One of the most notable applications of 2,4,5-T was as a component of Agent Orange during the Vietnam War. This mixture included equal parts of 2,4-D (another herbicide) and 2,4,5-T. The use of Agent Orange raised significant health concerns due to its contamination with TCDD. Studies have documented the long-term health effects on veterans and local populations exposed to this chemical mixture .

Case Study 2: Environmental Contamination

In a significant incident in the Netherlands in 1963, an explosion at a production facility for 2,4,5-T led to severe contamination and health issues among workers involved in cleanup efforts. Many developed chloracne and other chronic health conditions linked to their exposure . This incident highlights the importance of stringent safety measures in chemical production.

Toxicity Levels

ParameterValue
NOAEL (No Observed Adverse Effect Level)3 mg/kg/day
LOAEL (Lowest Observed Adverse Effect Level)10 mg/kg/day
TCDD contamination levels in early batchesUp to 60 ppm

Environmental Persistence

EnvironmentHalf-life
SoilVaries (weeks to months)
WaterVaries (days to weeks)

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2,4,5-T-Ring-UL-14C and its structural analogs:

Compound Molecular Weight (g/mol) CAS RN Chlorine Substitution Functional Group Key Characteristics
2,4,5-Trichlorophenoxyacetic Acid-Ring-UL-14C ~255.5* 93-76-5† 2,4,5-positions Acetic acid Radiolabeled; used in tracer studies
2,4-Dichlorophenoxyacetic Acid (2,4-D) 221.04 94-75-7 2,4-positions Acetic acid Rapid microbial degradation
2-(2,4,5-Trichlorophenoxy)propionic Acid 269.50 93-72-1 2,4,5-positions Propionic acid Longer alkyl chain; increased lipophilicity

*Molecular weight of non-labeled 2,4,5-T; 14C labeling adds minimal mass. †CAS RN for non-labeled 2,4,5-T.

Key Observations :

  • The additional chlorine atom in 2,4,5-T (vs. 2,4-D) increases molecular weight and may enhance environmental persistence.
  • The propionic acid derivative’s extended alkyl chain likely alters solubility and plant systemic mobility compared to acetic acid analogs.
Environmental Persistence and Degradation
  • 2,4,5-T-Ring-UL-14C : Exhibits moderate persistence in soil, with degradation rates influenced by microbial activity and redox conditions. Radiolabeling studies reveal partial mineralization to CO2 and incorporation into microbial biomass .
  • 2,4-D : Rapidly degraded by soil bacteria (e.g., Sphingomonas spp.), with half-lives often <14 days . This contrasts with 2,4,5-T, which persists longer due to structural recalcitrance.
  • 2-(2,4,5-Trichlorophenoxy)propionic Acid: Limited degradation data available, but the propionic acid moiety may slow hydrolysis compared to acetic acid derivatives.
Toxicity and Contaminant Profiles
  • 2,4,5-T-Ring-UL-14C: Shares the toxicity profile of non-labeled 2,4,5-T, which is moderately toxic (LD50 in rats: 300–500 mg/kg). However, historical formulations were contaminated with 2,3,7,8-TCDD (0.01–0.05 ppm), a potent carcinogen and teratogen .
  • 2,4-D : Lower dioxin contamination levels compared to 2,4,5-T. Acute toxicity is similar (rat LD50: 370–650 mg/kg), but it lacks the extreme chronic risks associated with TCDD.
  • 2-(2,4,5-Trichlorophenoxy)propionic Acid: No direct reports of dioxin contamination, but structural similarity to 2,4,5-T warrants caution.

Research Findings and Implications

Dioxin Contamination : Gas chromatography/mass spectrometry (GC/MS) analyses confirm that 2,4,5-T formulations produced in the 1960s–1970s contained 2,3,7,8-TCDD at levels up to 0.05 ppm, contributing to its global phase-out .

Degradation Pathways: Radiolabeled studies demonstrate that 2,4,5-T undergoes partial ring cleavage in aerobic soils, but metabolites like trichlorophenol persist in anaerobic environments .

Structural Influence on Bioactivity : The propionic acid variant’s extended chain may reduce herbicidal activity compared to acetic acid analogs, as seen in reduced foliar absorption rates .

Biological Activity

2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) is a synthetic auxin and a chlorophenoxy herbicide that was widely used in agriculture for defoliation and weed control. The compound labeled with carbon-14 isotope (14C) is particularly significant for tracing studies in biological systems. This article explores the biological activity of 2,4,5-T, focusing on its mechanisms, toxicity, and applications.

  • CAS Number : 104873-01-0
  • Molecular Formula : C8H5Cl3O3
  • Molecular Weight : 267.43 g/mol
  • IUPAC Name : 2-(3,4,6-trichloro(1,2,3,4,5,6-14C6)cyclohexa-1,3,5-trien-1-yl)oxyacetic acid

As a synthetic auxin, 2,4,5-T mimics natural plant hormones to promote uncontrolled growth in target plants. This leads to abnormal growth patterns such as:

  • Cell elongation
  • Apical dominance disruption
  • Vascular tissue formation

These effects ultimately result in plant death through processes like:

  • Apoptosis : Triggered by excessive growth signals.
  • Nutrient depletion : Caused by the plant's inability to maintain homeostasis.

Toxicological Studies

Research has demonstrated that 2,4,5-T exhibits varying levels of toxicity depending on the organism and exposure conditions. For instance:

  • In a study using the sciatic nerve of frogs (Rana ridibunda), the effective concentration (EC50) for 2,4,5-T was found to be 0.90 mM , indicating moderate neurotoxic effects compared to other herbicides like acetochlor and 2,4-D .

Case Studies

  • Neurotoxicity Assessment :
    • A comparative study showed that at pH levels of 7.2 and 3.3, the relative toxicity ratios of acetochlor to 2,4,5-T and 2,4-D changed significantly. At pH 3.3, the EC50 for 2,4,5-T decreased to 0.20 mM , demonstrating increased toxicity under acidic conditions .
  • Environmental Impact :
    • Investigations into older formulations of 2,4,5-T revealed contamination with chlorinated dioxins and dibenzofurans during production. These compounds are known for their persistent environmental toxicity and potential to bioaccumulate .

Applications in Research

The incorporation of the 14C isotope allows researchers to trace the metabolic pathways of 2,4,5-T in various biological systems:

  • Plant Growth Studies : Understanding how auxins influence growth responses.
  • Toxicology Research : Assessing long-term effects on non-target organisms and ecosystems.

Comparative Analysis with Other Herbicides

HerbicideEC50 (mM)MechanismToxicity Level
Acetochlor0.22Inhibits growthModerate
2,4-D3.80Auxin mimicHigh
2,4,5-T0.90Auxin mimicModerate

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2,4,5-Trichlorophenoxy-Acetic Acid-Ring-UL-14C in laboratory settings?

  • Methodological Answer : Implement engineering controls (e.g., fume hoods) to maintain airborne concentrations below exposure limits. Use personal protective equipment (PPE) and ensure emergency showers/eye wash stations are accessible. Decontaminate clothing and avoid cross-contamination by prohibiting eating/drinking in labs. Regular monitoring of airborne chemicals is critical, with training programs aligned with OSHA guidelines .

Q. How can isotopic labeling (e.g., UL-14C) influence experimental design in metabolic pathway studies?

  • Methodological Answer : Incorporate radiolabeled compounds to track metabolic products via liquid scintillation counting or autoradiography. Design pulse-chase experiments to distinguish primary metabolites from secondary degradation products. Use control groups with non-labeled analogs to validate isotopic specificity .

Q. What analytical techniques are optimal for detecting trace residues of this compound in environmental samples?

  • Methodological Answer : Combine high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC-MS/MS) for sensitivity. Validate methods using spiked samples to ensure recovery rates >90%. For soil/water matrices, employ solid-phase extraction (SPE) to reduce matrix interference .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

  • Methodological Answer : Conduct meta-analyses of historical studies (e.g., Leng et al., 1982) to identify variables like soil pH, microbial activity, or UV exposure that affect degradation rates. Use factorial design experiments to isolate contributing factors and apply multivariate regression models to quantify interactions .

Q. What theoretical frameworks guide the study of 2,4,5-T’s endocrine-disrupting effects in non-target organisms?

  • Methodological Answer : Anchor research in receptor-mediated toxicity models (e.g., aryl hydrocarbon receptor pathways). Combine in vitro assays (e.g., luciferase reporter gene systems) with in vivo biomarker analyses (vitellogenin levels in fish). Cross-validate findings using computational docking simulations to predict ligand-receptor binding affinities .

Q. How can isotopic dilution techniques improve the accuracy of pharmacokinetic studies for this compound?

  • Methodological Answer : Co-administer stable isotope-labeled internal standards (e.g., ¹³C analogs) to correct for matrix effects in mass spectrometry. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in absorption/distribution .

Critical Considerations

  • Theoretical Alignment : Ensure experimental hypotheses are grounded in existing frameworks (e.g., environmental fate models or toxicodynamic theory) to contextualize novel findings .
  • Contradiction Management : Address discrepancies in historical data (e.g., variable half-lives) by standardizing test conditions (OECD guidelines) and reporting confidence intervals .
  • Ethical and Safety Compliance : Adhere to IACUC and institutional biosafety protocols when using radiolabeled compounds, including waste disposal and dosimetry monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.